7-(Thiophen-2-YL)hepta-2,4,6-trienal
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Overview
Description
7-(Thiophen-2-YL)hepta-2,4,6-trienal is a chemical compound that features a thiophene ring attached to a hepta-2,4,6-trienal chain. Thiophene is a five-membered aromatic ring containing a sulfur atom, which is known for its stability and aromaticity. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-YL)hepta-2,4,6-trienal typically involves the formation of the hepta-2,4,6-trienal chain followed by the introduction of the thiophene ring. One common method is the condensation reaction between a thiophene derivative and a hepta-2,4,6-trienal precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-YL)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
7-(Thiophen-2-YL)hepta-2,4,6-trienal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-YL)hepta-2,4,6-trienal involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a five-membered sulfur-containing ring.
Hepta-2,4,6-trienal: Lacks the thiophene ring but has a similar trienal chain.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group at the 2-position.
Uniqueness
7-(Thiophen-2-YL)hepta-2,4,6-trienal is unique due to its combination of a thiophene ring and a hepta-2,4,6-trienal chain, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
111260-65-2 |
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Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
7-thiophen-2-ylhepta-2,4,6-trienal |
InChI |
InChI=1S/C11H10OS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h1-10H |
InChI Key |
LKLWJCRDVBDSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC=CC=O |
Origin of Product |
United States |
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